molecular formula C21H21N3O6S2 B5014618 N-[4-({[4-(aminosulfonyl)phenyl]amino}sulfonyl)phenyl]-2-(3-methylphenoxy)acetamide

N-[4-({[4-(aminosulfonyl)phenyl]amino}sulfonyl)phenyl]-2-(3-methylphenoxy)acetamide

Cat. No. B5014618
M. Wt: 475.5 g/mol
InChI Key: MGQAXGAXCSBKFP-UHFFFAOYSA-N
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Description

“N-[4-({[4-(aminosulfonyl)phenyl]amino}sulfonyl)phenyl]-2-(3-methylphenoxy)acetamide” is a chemical compound with the molecular formula C14H14N2O3S . It is also known by other names such as N-Acetyl-4,4’-diaminodiphenylsulfone, Acetanilide, 4’-sulfanilyl-, Acetyldapsone, N-Acetyldapsone, MADDS, Monoacetyldapsone, 4’-Sulfanilylacetanilide, N- (4- [ (4-Aminophenyl)sulfonyl]phenyl)acetamide, NSC 27184, and 4-Acetylamino-4’-aminodiphenyl sulfone .


Molecular Structure Analysis

The molecular structure of this compound includes a central phenyl ring with sulfonyl and acetyl groups attached . The sulfonyl group is a functional group that consists of a sulfur atom bonded to two oxygen atoms and one carbon atom. The acetyl group consists of a methyl group single-bonded to a carbonyl .

Future Directions

Given the lack of available information on this compound, future research could focus on elucidating its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, studies could investigate potential applications of this compound in various fields such as medicine, materials science, and environmental science .

properties

IUPAC Name

2-(3-methylphenoxy)-N-[4-[(4-sulfamoylphenyl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O6S2/c1-15-3-2-4-18(13-15)30-14-21(25)23-16-5-11-20(12-6-16)32(28,29)24-17-7-9-19(10-8-17)31(22,26)27/h2-13,24H,14H2,1H3,(H,23,25)(H2,22,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGQAXGAXCSBKFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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